Biotransformation Rate: Intermediate Acetylation
In a 96-hour static exposure study using guppies (Poecilia reticulata), the amount of chloroacetanilide formed via N-acetylation of the corresponding chloroaniline increased in the order: 2-chloroacetanilide (N2CA) < 3-chloroacetanilide (N3CA) < 4-chloroacetanilide (N4CA). Conversely, the amount of deacetylated product (chloroaniline) found in water increased in the order: 4-chloroaniline (4CA) < 3-chloroaniline (3CA) < 2-chloroaniline (2CA). 3-Chloroacetanilide thus occupies a distinct intermediate position in both acetylation and deacetylation kinetics [1].
| Evidence Dimension | Relative Acetylation Rate |
|---|---|
| Target Compound Data | Intermediate acetylation rate (N2CA < N3CA < N4CA) |
| Comparator Or Baseline | 2-Chloroacetanilide (lowest acetylation); 4-Chloroacetanilide (highest acetylation) |
| Quantified Difference | N2CA < N3CA < N4CA (rank order) |
| Conditions | 96-hour static exposure of guppies to chloroanilines; analysis of test water |
Why This Matters
For researchers studying xenobiotic metabolism or environmental fate, 3'-chloroacetanilide provides a critical intermediate data point in structure-activity relationship (SAR) studies, enabling more nuanced interpretation of chlorine substitution effects on metabolic pathways.
- [1] de Wolf W, Yedema ES, Seinen W, Hermens JL. Biotransformation of monochloroanilines in guppy, Poecilia reticulata. Xenobiotica. 1994;24(1):59-69. View Source
